N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic organic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core with 4,6-diketone functionalization. The structure includes a 4-ethoxyphenyl substituent at position 5 of the triazole ring and an acetamide group linked to a 4-bromophenyl moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O4/c1-2-30-15-9-7-14(8-10-15)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-13-5-3-12(21)4-6-13/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBCBCTAXBNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the bromophenyl and ethoxyphenyl groups through substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound’s unique structure could make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives (Table 1):
Key Observations :
- Substituent Position : The 4-ethoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 3-chloro-4-methylphenyl in ).
- Core Heterocycle : The pyrrolotriazole-dione system may exhibit stronger hydrogen-bonding capacity than pyrazole () or benzoxazole-triazole () cores, influencing target binding.
Physicochemical and Spectroscopic Properties
Comparative spectral data highlight substituent-driven variations (Table 2):
Analysis :
- The target’s 4,6-diketone groups would produce strong IR absorption near 1700–1750 cm$^{-1}$, absent in non-dione analogs like 6m .
- The 4-ethoxyphenyl group would cause upfield shifts for adjacent protons compared to electron-withdrawing substituents (e.g., 3-chloro-4-methylphenyl in ).
Biological Activity
N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H19BrN2O4S with a molecular weight of 463.35 g/mol. The structure features a bromophenyl group and a pyrrolo[3,4-d][1,2,3]triazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrN2O4S |
| Molecular Weight | 463.35 g/mol |
| InChIKey | VEOHYFNCEDTWKG-UHFFFAOYSA-N |
| Exact Mass | 462.024891 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromophenyl groups possess enhanced antibacterial activity due to increased electron density on the hydrazinic end of the thiosemicarbazide chain . The presence of the pyrrole ring in the structure may also contribute to its bioactivity by stabilizing interactions with microbial targets.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrrolo[3,4-d][1,2,3]triazoles have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. One study highlighted that similar triazole derivatives can interact with DNA and inhibit topoisomerase enzymes involved in DNA replication and repair processes . This mechanism is crucial for developing new chemotherapeutic agents.
Enzyme Inhibition
Enzyme inhibition studies have indicated that compounds containing the pyrrolo-triazole framework may act as inhibitors of certain enzymes involved in metabolic pathways. For example, they could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition could lead to reduced growth rates in rapidly dividing cells such as cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of a related compound with a similar structure, it was found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrrolo[3,4-d][1,2,3]triazole derivatives demonstrated that these compounds could effectively reduce tumor size in xenograft models. The study reported a reduction in cell viability by over 70% at specific concentrations when tested against human cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
